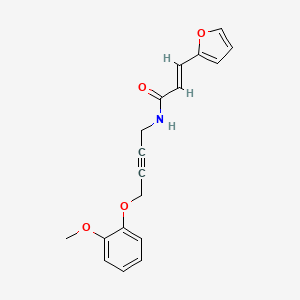

(E)-3-(furan-2-yl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-[4-(2-methoxyphenoxy)but-2-ynyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-21-16-8-2-3-9-17(16)23-13-5-4-12-19-18(20)11-10-15-7-6-14-22-15/h2-3,6-11,14H,12-13H2,1H3,(H,19,20)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKCTMHMUWARMS-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC#CCNC(=O)C=CC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1OCC#CCNC(=O)/C=C/C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acrylamide typically involves the following steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the methoxyphenoxy group: This step involves the reaction of a suitable phenol derivative with a but-2-yn-1-yl halide under basic conditions to form the ether linkage.

Formation of the acrylamide moiety: The final step involves the reaction of the furan derivative with an acrylamide precursor under conditions that favor the formation of the (E)-isomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

Substitution: The methoxyphenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Furanones or other oxygenated derivatives.

Reduction: Amines.

Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

(E)-3-(furan-2-yl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acrylamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The furan ring and methoxyphenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the acrylamide moiety can form covalent bonds with nucleophilic residues in proteins. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

Acrylamide derivatives share a common (E)-configured α,β-unsaturated carbonyl backbone but differ in substituents, which critically influence their bioactivity. Key structural variations include:

- Heterocyclic α-Substituents : Furan-2-yl (e.g., target compound, DM490) vs. thiophen-2-yl (e.g., DM497) .

- Amide Nitrogen Substituents: 4-(2-Methoxyphenoxy)but-2-yn-1-yl (target compound). 4-Sulfamoylphenyl (antiviral analog) . p-Tolyl (DM497) or methyl-p-tolyl (DM490) .

Table 1: Structural and Physical Properties of Selected Analogs

Antiviral Activity

- (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide : Inhibits SARS-CoV-2 nsp13 helicase with IC50 values of 2.3 µM (ATPase) and 13.0 µM (helicase), comparable to bananin (IC50 = 2.3–3.0 µM) but with lower helicase inhibition .

- Target Compound: The 4-(2-methoxyphenoxy)but-2-yn-1-yl group may enhance membrane permeability compared to sulfamoylphenyl, though antiviral data is lacking .

Antinociceptive Activity

- DM497 (Thiophen-2-yl) : Exhibits potent inhibition of α7 nicotinic acetylcholine receptors (nAChRs) and CaV2.2 channels, reducing oxaliplatin-induced neuropathic pain in mice .

- DM490 (Furan-2-yl) : Acts as a weak α7 nAChR positive allosteric modulator, antagonizing DM497’s effects. The furan-thiophene substitution highlights the role of heterocycles in receptor specificity .

Anticancer Potential

Pharmacokinetic Considerations

- Metabolic Stability : Thiophene-containing analogs (e.g., DM497) show higher metabolic stability than furan derivatives due to sulfur’s reduced susceptibility to oxidative degradation .

Biological Activity

(E)-3-(furan-2-yl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acrylamide (CAS No. 1421586-43-7) is a synthetic organic compound characterized by its unique structure, which includes a furan ring, a methoxyphenoxy substituent, and an acrylamide moiety. The molecular formula for this compound is with a molecular weight of 311.3 g/mol .

This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including various enzymes and receptors. Research suggests that compounds with similar structures may modulate nicotinic acetylcholine receptors (nAChRs), which are implicated in neurological functions such as anxiety and depression .

Potential Therapeutic Applications

- Anti-inflammatory Properties : Initial studies indicate that derivatives of acrylamide compounds can exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.

- Anticancer Activity : Compounds with furan rings have been investigated for their anticancer properties. The presence of the acrylamide moiety may enhance this activity through mechanisms such as apoptosis induction or cell cycle arrest.

- Neurological Effects : Similar compounds have shown promise as positive allosteric modulators of nAChRs, which could lead to anxiolytic effects . This suggests that this compound might also influence anxiety-related behavior.

Study 1: Anxiolytic Activity

In a study examining the effects of furan-based compounds on anxiety-like behavior in mice, it was found that certain analogs produced significant anxiolytic effects at low doses, indicating their potential for therapeutic use in anxiety disorders .

Study 2: Anticancer Effects

Research on furan-containing compounds has shown that they can inhibit tumor growth in various cancer cell lines. These findings support the hypothesis that this compound could possess similar anticancer properties, warranting further investigation into its efficacy against specific cancer types.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(4-(2-hydroxyphenoxy)but-2-yn-1-yl)furan-3-carboxamide | Structure | Anti-inflammatory |

| N-(4-(2-methoxyphenoxy)but-2-yne)furan | Structure | Anticancer |

| 3-Furan-2-yl-N-p-tolyl-acrylamide | Structure | Anxiolytic activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.